molecular formula C5H12N2S2 B8764606 N-[3-(Methylsulfanyl)propyl]thiourea CAS No. 37791-18-7

N-[3-(Methylsulfanyl)propyl]thiourea

Cat. No.: B8764606
CAS No.: 37791-18-7
M. Wt: 164.3 g/mol
InChI Key: ZMBHPXKKYAHSOP-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)propyl]thiourea is a synthetic thiourea derivative of interest in medicinal chemistry and biological research. Thiourea scaffolds are recognized for their diverse pharmacological potential, with studies on analogous structures demonstrating cytotoxic activity against various human cancer cell lines, including colon, prostate, and leukemia, by inducing apoptosis and reducing cell viability . The 3-(methylsulfanyl)propyl moiety may influence the compound's properties, such as its potential to interact with cellular membranes or enzymes. In broader chemical research, thiourea derivatives serve as key intermediates or building blocks in organic synthesis, such as in the preparation of heterocyclic compounds like thiazoles or 1,3-benzoxazines . Researchers value this compound for exploring structure-activity relationships, particularly how the methylsulfanylalkyl chain modulates biological activity and physicochemical properties compared to simpler arylthioureas. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

37791-18-7

Molecular Formula

C5H12N2S2

Molecular Weight

164.3 g/mol

IUPAC Name

3-methylsulfanylpropylthiourea

InChI

InChI=1S/C5H12N2S2/c1-9-4-2-3-7-5(6)8/h2-4H2,1H3,(H3,6,7,8)

InChI Key

ZMBHPXKKYAHSOP-UHFFFAOYSA-N

SMILES

CSCCCNC(=S)N

Canonical SMILES

CSCCCNC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Thiourea Moiety

Thiourea derivatives differ primarily in substituents attached to the nitrogen atoms. Below is a comparative analysis:

Compound Key Substituents Biological Activity Reference
N-[3-(Methylsulfanyl)propyl]thiourea derivatives (e.g., compound [8], [12]) Methylsulfanylpropyl + thiadiazole/triazole rings Anti-HIV, antituberculosis (MIC: 30.88 µM), antiviral (EC₅₀: 31.4 µM)
NNC 26-9100 Bromopyridinyl + dichlorobenzyl + imidazolylpropyl Somatostatin receptor agonist; modulates Aβ1-42 in neurodegenerative studies
Piperazinyl derivatives (e.g., compounds 1c, 2c) Piperazinyl + acetylated betulin/ursolic acid Antimalarial (IC₅₀: 175–220 nM)
N-[3-(2-methylpiperidinylpropyl)]-N′-[2-(5-chloropyridyl)]-thiourea Piperidinyl + chloropyridyl Anti-HIV (non-nucleoside reverse transcriptase inhibitor)
1-methyl-1-[3-(methylsulfanyl)phenyl]thiourea (CAS 1421606-02-1) Methylsulfanylphenyl Structural analog; activity not specified
N-(2,4-difluorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea Imidazolylpropyl + difluorophenyl Commercial availability; biological data not reported

Key Observations :

  • Methylsulfanyl vs. Aromatic Groups : Methylsulfanylpropyl derivatives (e.g., compound [12]) exhibit moderate antituberculosis activity, while aromatic substituents (e.g., piperazinyl or imidazolyl groups) enhance antimalarial or anti-HIV potency .
  • Heterocyclic Additions : Incorporation of thiadiazole or triazole rings (e.g., compound [8]) improves antiviral activity compared to simpler thioureas .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for N-[3-(Methylsulfanyl)propyl]thiourea?

Methodological Answer:
Synthesis typically involves coupling a primary amine (e.g., 3-(methylsulfanyl)propylamine) with thiourea precursors. A common protocol (adapted from Crider et al.) uses thiocarbonyl diimidazole (TCDI) as a coupling agent in anhydrous tetrahydrofuran (THF) under nitrogen, followed by purification via silica gel chromatography . For analogous thioureas, recrystallization in ethanol/water mixtures improves yield and purity . Confirm product integrity using melting point analysis and LC-MS.

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the thiourea moiety (δ ~10–12 ppm for NH protons) and methylsulfanyl group (δ ~2.1 ppm for SCH₃). Compare shifts with PubChem data for related thioureas .
  • FT-IR : Detect N-H stretches (~3200–3400 cm⁻¹) and C=S vibrations (~1250–1350 cm⁻¹).
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for this compound?

Methodological Answer:
Density Functional Theory (DFT) optimizes the molecular geometry to assess electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins, such as amyloid-beta (Aβ) aggregates, by simulating interactions with key residues . For validation, compare computational results with experimental bioactivity assays (e.g., IC₅₀ values in Aβ inhibition) .

Advanced: How should researchers resolve discrepancies in experimental data (e.g., conflicting NMR shifts)?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally similar thioureas (e.g., PubChem entries ) to identify systematic errors.
  • Dynamic Exchange Effects : For broad NH peaks, acquire spectra at varying temperatures (25–60°C) to reduce exchange broadening .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to resolve overlapping signals in complex spectra .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
While specific safety data are limited, general thiourea handling guidelines apply:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Regulatory Compliance : Adhere to REACH regulations (e.g., SVHC restrictions) and OSHA standards for thiourea derivatives .

Advanced: What strategies optimize reaction yields in derivatization studies?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of thiourea intermediates.
  • Catalysis : Use triethylamine or DMAP to accelerate nucleophilic substitution reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 100°C) while maintaining >85% yield for analogous thioureas .

Basic: How is the methylsulfanyl group’s electronic influence assessed in this compound?

Methodological Answer:

  • Electrochemical Analysis : Cyclic voltammetry (CV) measures redox potentials to evaluate electron-donating effects of the SCH₃ group.
  • Hammett Constants : Compare substituent effects using σₚ values (σₚ = -0.05 for SCH₃) to predict reactivity in electrophilic substitution .

Advanced: What mechanistic insights explain this compound’s role in amyloid-beta aggregation inhibition?

Methodological Answer:
Inhibition mechanisms may involve:

  • Hydrogen Bonding : Thiourea’s NH groups disrupt Aβ fibril networks via H-bonding with backbone carbonyls.
  • Hydrophobic Interactions : The methylsulfanyl moiety penetrates hydrophobic pockets in Aβ oligomers. Validate via fluorescence quenching assays (Thioflavin T) and TEM imaging of fibril morphology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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